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Compound of Interest

Compound Name: Voxelotor-d7

Cat. No.: B12374349 Get Quote

An In-depth Overview of the Deuterated Analog of a Novel Sickle Cell Disease Therapeutic

Introduction
Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the

treatment of sickle cell disease (SCD). It acts by increasing the affinity of hemoglobin for

oxygen, thereby stabilizing the oxygenated state of hemoglobin and preventing the

polymerization of deoxygenated HbS, the primary pathological event in SCD. Voxelotor-d7 is

the deuterated analog of Voxelotor, developed primarily as an internal standard for bioanalytical

assays to support preclinical and clinical drug development. This technical guide provides a

comprehensive overview of the chemical properties of Voxelotor-d7, its role in experimental

protocols, and the broader context of Voxelotor's mechanism of action and clinical

development.

Chemical Properties of Voxelotor and Voxelotor-d7
Voxelotor and its deuterated form, Voxelotor-d7, share a core chemical structure with the key

difference being the substitution of seven hydrogen atoms with deuterium in Voxelotor-d7.

This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based

assays without significantly altering the chemical behavior of the molecule.
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Property Voxelotor Voxelotor-d7

Chemical Name

2-Hydroxy-6-[[2-[1-(1-

methylethyl)-1H-pyrazol-5-

yl]-3-

pyridinyl]methoxy]benzaldehyd

e

2-Hydroxy-6-[[2-[1-(1-

methylethyl)-1H-pyrazol-5-

yl]-3-

pyridinyl]methoxy]benzaldehyd

e-d7

Molecular Formula C₁₉H₁₉N₃O₃ C₁₉H₁₂D₇N₃O₃[1]

Molecular Weight 337.37 g/mol [1] 344.42 g/mol [1]

CAS Number 1446321-46-5[1] 1446321-46-5 (Unlabeled)

Solubility

Insoluble in water

(approximately 0.03 mg/mL).[2]

Soluble in DMSO (100

mg/mL).

Not explicitly reported, but

expected to be similar to

Voxelotor.

Appearance
White-to-yellow-to-beige

crystalline solid

Not explicitly reported, but

expected to be similar to

Voxelotor.

Mechanism of Action of Voxelotor
Voxelotor's therapeutic effect stems from its ability to modulate the oxygen affinity of

hemoglobin. In individuals with sickle cell disease, a mutation in the beta-globin gene leads to

the production of hemoglobin S. Upon deoxygenation, HbS molecules polymerize into long,

rigid fibers, causing red blood cells to deform into a characteristic sickle shape. These sickled

cells are less flexible, leading to vaso-occlusion, chronic hemolysis, and anemia.

Voxelotor covalently and reversibly binds to the N-terminal valine of the α-chain of both normal

hemoglobin (HbA) and sickle hemoglobin (HbS). This binding allosterically stabilizes the high-

oxygen-affinity R-state of hemoglobin. By increasing hemoglobin's affinity for oxygen, Voxelotor

reduces the amount of deoxygenated HbS, thereby inhibiting its polymerization and the

subsequent sickling of red blood cells. This leads to an improvement in red blood cell

deformability, a reduction in hemolysis, and an increase in hemoglobin levels.
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Voxelotor's mechanism of action in preventing sickle cell formation.

Pharmacokinetics of Voxelotor
Understanding the pharmacokinetic profile of Voxelotor is crucial for its clinical application.

Voxelotor exhibits a linear pharmacokinetic profile and is characterized by high partitioning into

red blood cells.
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Parameter Healthy Volunteers
Sickle Cell Disease
Patients

Tmax (Plasma) ~2 hours Not significantly different

Terminal Half-life (Plasma) 61 ± 7 h to 85 ± 7 h 50 ± 3 h

Apparent Oral Clearance

(Plasma)
Not reported 6.7 L/h

Apparent Volume of

Distribution (Plasma)

338 L (central), 72.2 L

(peripheral)
Not significantly different

Metabolism

Primarily by CYP3A4, with

minor contributions from

CYP2C19, CYP2B6, and

CYP2C9.

Similar to healthy volunteers.

Excretion

~62.6% in feces (33.3%

unchanged), ~35.5% in urine

(0.08% unchanged).

Similar to healthy volunteers.

Drug Interactions and In Vitro Inhibition
Voxelotor is a substrate and inhibitor of several cytochrome P450 enzymes.

CYP Isozyme IC₅₀ (µM)

CYP1A2 7.9 - 148

CYP2C8 7.9

CYP2C9 8.5

CYP2C19 7.9 - 148

CYP2D6 7.9 - 148

CYP3A4 7.9 - 148

Experimental Protocols
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Bioanalytical Method for Voxelotor Quantification using
Voxelotor-d7
The quantification of Voxelotor in biological matrices is essential for pharmacokinetic and

pharmacodynamic studies. Voxelotor-d7 serves as an ideal internal standard for liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar extraction

and chromatographic properties to Voxelotor, while being distinguishable by its mass.

Objective: To determine the concentration of Voxelotor in human plasma and whole blood.

Materials:

Voxelotor analytical standard

Voxelotor-d7 internal standard

Human K₂-EDTA plasma and whole blood

Organic solvents for liquid-liquid extraction (e.g., methyl tert-butyl ether)

LC-MS/MS system (e.g., Sciex API 4000)

Procedure:

Sample Preparation:

Thaw plasma or whole blood samples at room temperature.

To a 50 µL aliquot of the sample, add the internal standard solution (Voxelotor-d7).

Perform liquid-liquid extraction by adding an appropriate organic solvent.

Vortex and centrifuge the samples to separate the organic and aqueous layers.

Evaporate the organic layer to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase.
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LC-MS/MS Analysis:

Inject the reconstituted sample into the LC-MS/MS system.

Chromatographic separation is typically achieved on a C18 column.

The mass spectrometer is operated in positive ion mode with multiple reaction monitoring

(MRM).

Monitor the following mass transitions:

Voxelotor: m/z 338.1 → 158.1

Voxelotor-d7 (Internal Standard): m/z 345.2 → 159.1

Quantification:

A calibration curve is generated by plotting the peak area ratio of Voxelotor to Voxelotor-
d7 against the concentration of Voxelotor standards.

The concentration of Voxelotor in the unknown samples is determined from the calibration

curve.
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Workflow for the bioanalytical quantification of Voxelotor.
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Clinical Development: The HOPE Trial
The efficacy and safety of Voxelotor were primarily established in the Phase 3 Hemoglobin

Oxygen Affinity Modulation to Inhibit HbS PolymErization (HOPE) trial (NCT03036813).

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population:

Adolescents and adults (12 to 65 years) with sickle cell disease.

Baseline hemoglobin between 5.5 and 10.5 g/dL.

At least one vaso-occlusive crisis in the previous year.

Treatment Arms:

Voxelotor 1500 mg once daily

Voxelotor 900 mg once daily

Placebo

Primary Endpoint: The proportion of patients with a >1 g/dL increase in hemoglobin from

baseline at week 24.

Key Results: At 24 weeks, 51.1% of patients in the 1500 mg Voxelotor group achieved the

primary endpoint, compared to 6.5% in the placebo group. Voxelotor treatment also led to

significant reductions in markers of hemolysis, such as indirect bilirubin and reticulocyte counts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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